5-Methyl-1,3-thiazole-2-carbonyl chloride
Overview
Description
5-Methyl-1,3-thiazole-2-carbonyl chloride is a chemical compound that belongs to the class of thiazoles . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers .
Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Chemical Reactions Analysis
Thiazole undergoes various reactions such as donor–acceptor , intramolecular nucleophilic substitution , photochemical reaction , arylation , cycloaddition , oxidation , transformation , dimerization , etc .Physical And Chemical Properties Analysis
Thiazoles are a basic scaffold found in many natural compounds . They have been increasing steadily in view of their utility in the field of photosensitizers, rubber vulcanization , liquid crystals , sensors , sunscreens , catalysts , dyes , pigments , and chromophores .Safety And Hazards
The safety data sheet for a similar compound, Thiazole-2-carbonyl chloride, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
While specific future directions for 5-Methyl-1,3-thiazole-2-carbonyl chloride are not mentioned in the literature, thiazole derivatives in general have been the focus of ongoing research due to their wide range of applications in the field of drug design and discovery . They appear in various synthetic drugs and are used in a variety of applications, from antidepressants to cancer treatment drugs . This suggests that there is potential for further exploration and development of thiazole derivatives, including 5-Methyl-1,3-thiazole-2-carbonyl chloride.
properties
IUPAC Name |
5-methyl-1,3-thiazole-2-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNOS/c1-3-2-7-5(9-3)4(6)8/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLOJDYATUONSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50664555 | |
Record name | 5-Methyl-1,3-thiazole-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50664555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1,3-thiazole-2-carbonyl chloride | |
CAS RN |
61291-22-3 | |
Record name | 5-Methyl-2-thiazolecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61291-22-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-1,3-thiazole-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50664555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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